molecular formula C8H17BrO B13186058 2-(Bromomethyl)-1-methoxy-4-methylpentane

2-(Bromomethyl)-1-methoxy-4-methylpentane

Cat. No.: B13186058
M. Wt: 209.12 g/mol
InChI Key: REOKDXSBIDUSHC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxy-4-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methoxy-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-methylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method ensures efficient mixing and heat transfer, leading to higher yields and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methoxy-4-methylpentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination: Alkenes are the primary products.

    Oxidation: Aldehydes and carboxylic acids are formed.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methoxy-4-methylpentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as a building block for more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)-1-methoxy-4-methylpentane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a bromomethyl and a methoxy group allows for diverse functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(methoxymethyl)-4-methylpentane

InChI

InChI=1S/C8H17BrO/c1-7(2)4-8(5-9)6-10-3/h7-8H,4-6H2,1-3H3

InChI Key

REOKDXSBIDUSHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)CBr

Origin of Product

United States

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